molecular formula C15H16N2O4 B2440724 Ethyl 4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 886952-50-7

Ethyl 4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No. B2440724
CAS RN: 886952-50-7
M. Wt: 288.303
InChI Key: MDECOEBPEIQQBV-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance, odor, and other physical characteristics .


Synthesis Analysis

This involves the methods used to synthesize the compound. It can include the starting materials, reaction conditions, catalysts used, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include the reactants, products, reaction conditions, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. It can also include the compound’s chemical stability and reactivity .

Scientific Research Applications

Environmental Implications of UV Filters

Research on the environmental effects of organic UV filters, such as oxybenzone, provides insights into the potential ecological impacts of related organic compounds used in sunscreens and other products. These studies have raised concerns about the presence of UV filters in water sources worldwide and their potential contribution to coral reef bleaching and bioaccumulation in fish, possibly affecting the food chain (Schneider & Lim, 2019). This research underscores the importance of evaluating the environmental safety and biodegradability of chemical compounds used in consumer products.

Anticancer Drug Research

The search for new anticancer drugs with high tumor specificity and reduced toxicity to normal cells is an ongoing area of research. Compounds with specific chemical structures, such as certain benzopyran and benzopyrone derivatives, have shown promising results in targeting cancer cells while minimizing harm to healthy cells (Sugita et al., 2017). This highlights the potential of chemical compounds, including those with complex structures like Ethyl 4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate, in the development of targeted cancer therapies.

Biomass-Derived Chemicals in Drug Synthesis

Levulinic acid, a biomass-derived chemical, has been identified as a key building block in drug synthesis, demonstrating the potential of using renewable resources to produce high-value chemicals for pharmaceutical applications. Its derivatives are utilized in synthesizing various chemicals, showcasing the versatility and sustainability of biomass-derived compounds in medicinal chemistry (Zhang et al., 2021).

Optoelectronic Materials from Quinazolines and Pyrimidines

Quinazolines and pyrimidines, with their broad spectrum of biological activities, have found applications beyond medicinal chemistry, including in the creation of optoelectronic materials. Research on these compounds for use in electronic devices, luminescent elements, and photoelectric conversion elements highlights the diverse potential applications of complex organic molecules in technology and materials science (Lipunova et al., 2018).

Mechanism of Action

This is typically used in the context of biological activity. It involves how the compound interacts with biological systems or processes .

Safety and Hazards

This involves determining the compound’s toxicity, flammability, and environmental impact. It can also include precautions for handling and storage .

properties

IUPAC Name

ethyl 4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-4-21-15(19)14-12(20-3)9-13(18)17(16-14)11-7-5-10(2)6-8-11/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDECOEBPEIQQBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OC)C2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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